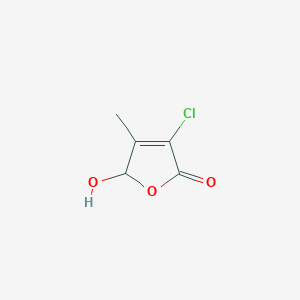
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone, also known as MX, is a naturally occurring organic compound. It is found in the roots of certain plants, such as sweet potatoes, and is also produced during the chlorination of drinking water. MX has been the subject of scientific research due to its potential health effects and its presence in drinking water.
Mechanism Of Action
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is believed to exert its genotoxic and carcinogenic effects through the formation of reactive intermediates, such as chlorinated furanones. These intermediates can react with DNA and other cellular components, leading to damage and mutations. 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone may also interfere with cellular signaling pathways, leading to abnormal cell growth and proliferation.
Biochemical And Physiological Effects
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone has been shown to affect various biochemical and physiological processes in cells and organisms. Studies have shown that 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can induce oxidative stress, which can lead to cellular damage and inflammation. 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone may also affect the immune system, leading to changes in cytokine production and immune cell function.
Advantages And Limitations For Lab Experiments
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is a useful tool for studying genotoxicity and carcinogenicity in laboratory settings. Its ability to cause DNA damage and mutations can be used to study the mechanisms of cancer development and to screen potential cancer therapies. However, 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is also a potent toxin and must be handled with care. Its use in laboratory experiments is subject to strict safety regulations.
Future Directions
There are several future directions for research on 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone. One area of interest is the development of new methods for detecting and measuring 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone in drinking water and other environmental samples. This could help to better understand the extent of human exposure to 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone and its potential health effects. Another area of interest is the development of new cancer therapies that target the mechanisms of 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone-induced DNA damage and mutations. Finally, further research is needed to better understand the mechanisms by which 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone affects cellular processes and to identify potential ways to prevent or mitigate its toxic effects.
Synthesis Methods
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can be synthesized through the chlorination of 4-methyl-5-hydroxy-2(5H)-furanone, which is a derivative of furan. The reaction takes place in the presence of a chlorinating agent, such as chlorine gas or sodium hypochlorite. The resulting 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can be purified through various methods, including distillation and chromatography.
Scientific Research Applications
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone has been studied for its potential health effects, particularly its genotoxicity and carcinogenicity. Genotoxicity refers to the ability of a substance to damage genetic material, while carcinogenicity refers to its ability to cause cancer. Studies have shown that 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can cause DNA damage and mutations in cells, which may increase the risk of cancer.
properties
CAS RN |
112309-61-2 |
|---|---|
Product Name |
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone |
Molecular Formula |
C5H5ClO3 |
Molecular Weight |
148.54 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C5H5ClO3/c1-2-3(6)5(8)9-4(2)7/h4,7H,1H3 |
InChI Key |
NXYVXACYNRXBAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC1O)Cl |
Canonical SMILES |
CC1=C(C(=O)OC1O)Cl |
synonyms |
3-chloro-4-methyl-5-hydroxy-2(5H)-furanone 3-CMH-furanone MCF cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



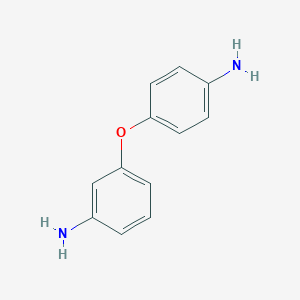
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
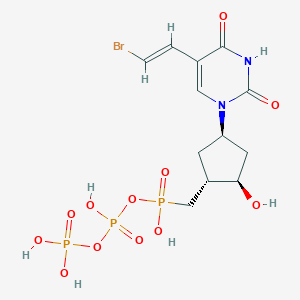
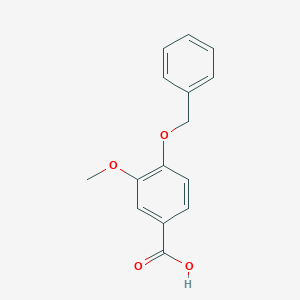
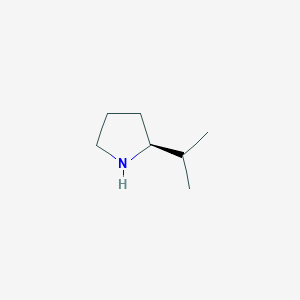
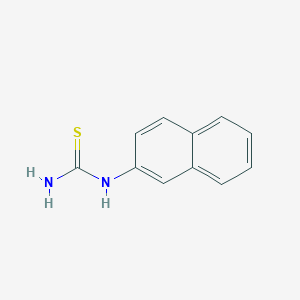
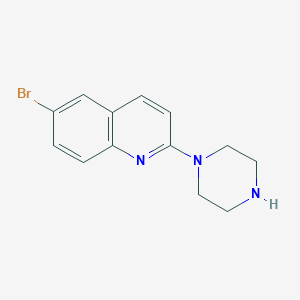
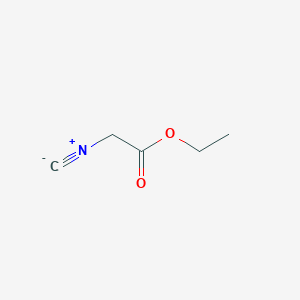
![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)

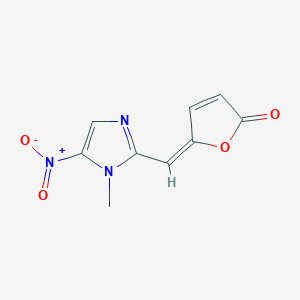
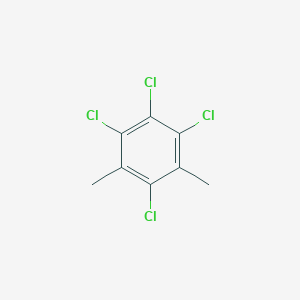
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)